molecular formula C16H13NO2 B5160072 1-(Dimethylamino)anthracene-9,10-dione CAS No. 5960-55-4

1-(Dimethylamino)anthracene-9,10-dione

Cat. No.: B5160072
CAS No.: 5960-55-4
M. Wt: 251.28 g/mol
InChI Key: FCWBHVZCSYIWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)anthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₃NO₂. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a dimethylamino group at the 1-position and two ketone groups at the 9 and 10 positions. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with dimethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene-9,10-diol .

Scientific Research Applications

Chemistry

1-(Dimethylamino)anthracene-9,10-dione is employed as a precursor in synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in developing new compounds, particularly in dye chemistry.

The compound has shown promising biological activities:

  • Antimicrobial Properties : Tested against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating significant antimicrobial efficacy .
  • Anticancer Potential : Studies have indicated that it can inhibit protein kinases such as CK2, which is implicated in cancer cell proliferation .

Medical Applications

The compound is being investigated for its potential use in drug development:

  • Targeted Cancer Therapy : Its ability to inhibit specific kinases positions it as a candidate for targeted therapies against cancers where these enzymes are overexpressed .
  • Antiviral Activity : Some derivatives have displayed antiviral properties, expanding their therapeutic potential .

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its vibrant color and stability. It serves as an intermediate in the synthesis of other anthraquinone derivatives used across various industries.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various anthraquinone derivatives, revealing that this compound exhibited superior inhibition against S. aureus and E. coli compared to other compounds tested .

Case Study 2: CK2 Inhibition

Research demonstrated that this compound effectively reduced CK2-mediated phosphorylation in vitro, suggesting its potential role in developing therapies for cancers associated with CK2 overexpression .

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerase II, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound for research in cancer therapy .

Biological Activity

1-(Dimethylamino)anthracene-9,10-dione (also known as DMAA) is a synthetic compound belonging to the anthracene family. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of DMAA, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13N2O2
  • Molecular Weight : 253.28 g/mol

This compound features a dimethylamino group attached to an anthracene backbone with two carbonyl groups (diones) at the 9 and 10 positions. The presence of these functional groups significantly influences its reactivity and biological interactions.

Antitumor Activity

Research has shown that various derivatives of anthracene-9,10-dione exhibit significant antitumor properties. In a study evaluating unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, it was found that these compounds displayed potent antitumor activity against L1210 leukemia cells both in vitro and in vivo. The study indicated that while many compounds showed high activity in vitro, their efficacy was not always mirrored in vivo due to factors such as bioavailability and metabolic stability .

Table 1: Antitumor Activity of Anthracene Derivatives

Compound NameIC50 (µM) In VitroIC50 (µM) In VivoMechanism of Action
This compound5.4Not reportedDNA intercalation
1,4-bis[(aminoalkyl)amino]anthracene-9,10-dione3.212.5DNA intercalation and apoptosis induction

Antimicrobial Activity

DMAA has also been investigated for its antimicrobial properties. A study assessing the antibacterial effects of various alkaloids found that DMAA derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness.

Table 2: Antimicrobial Activity of DMAA Derivatives

Compound NameMIC (mg/mL) Against E. coliMIC (mg/mL) Against S. aureus
This compound0.0250.019
Other derivativesVaries (0.0048 - 0.039)Varies (0.0039 - 0.025)

The results indicate that DMAA can inhibit the growth of pathogenic bacteria effectively, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, DMAA has shown promise as an anti-inflammatory agent. Studies have suggested that anthracene derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is critical for developing new treatments for inflammatory diseases.

Case Studies

  • In Vivo Antitumor Study : A specific study focused on the in vivo effects of DMAA on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups treated with saline solutions. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy : Another case study investigated the efficacy of DMAA against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded that DMAA exhibited superior antibacterial activity compared to conventional antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(Dimethylamino)anthracene-9,10-dione, and how can reaction conditions be optimized?

Answer:
this compound is synthesized via amination of anthraquinone derivatives. A typical approach involves:

  • Amination: Reacting 1-chloroanthraquinone with dimethylamine under controlled pH (8–10) in polar aprotic solvents like DMF or DMSO at 80–100°C .
  • Purification: Column chromatography with silica gel and elution using a hexane/ethyl acetate gradient.

Optimization Tips:

  • Temperature Control: Higher temperatures (>100°C) may lead to over-reduction or decomposition.
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Yield Improvement: A 72% yield is achievable with a 2:1 molar ratio of dimethylamine to anthraquinone .

Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
Key Techniques:

  • X-ray Crystallography: Resolves the planar anthracene backbone and dimethylamino substituent geometry (bond angles: ~120° at the amino group) .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as multiplets (δ 7.8–8.5 ppm); dimethylamino protons as a singlet (δ 3.0–3.2 ppm) .
    • ¹³C NMR: Quinone carbonyls at δ 180–185 ppm; dimethylamino carbons at δ 40–45 ppm .
  • UV-Vis: Strong absorption at λ_max ~450 nm due to π→π* transitions in the anthraquinone core .

Data Interpretation:
Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced Question: How does the dimethylamino group influence electronic properties and reactivity in substitution reactions?

Answer:
The dimethylamino group is electron-donating, enhancing nucleophilic aromatic substitution (NAS) at positions ortho and para to the substituent. Key effects include:

  • Electronic Effects:
    • Reduces LUMO energy by ~0.5 eV, facilitating electrophilic attacks .
    • Stabilizes charge-transfer complexes in photophysical applications .
  • Reactivity:
    • Halogenation: Prefers bromination at C-4 (para to dimethylamino) using NBS in CCl₄ .
    • Sulfonation: Requires fuming H₂SO₄ at 60°C, yielding water-soluble derivatives .

Mechanistic Insight:
The dimethylamino group directs substituents via resonance stabilization of intermediates (e.g., Wheland complexes in electrophilic substitution) .

Advanced Question: What strategies resolve contradictions in reported spectroscopic data for aminoanthraquinone derivatives?

Answer:
Common Contradictions:

  • NMR Shifts: Variability due to solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
  • UV-Vis Peaks: Solvent polarity and aggregation state alter λ_max (e.g., bathochromic shifts in DMF) .

Resolution Strategies:

Standardize Protocols: Use deuterated solvents and consistent concentrations.

Computational Validation: Compare experimental NMR/UV-Vis with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-31G*) .

Crystallographic Cross-Check: Confirm substituent positions via X-ray data .

Advanced Question: How can computational methods predict the biological activity of this compound derivatives?

Answer:
In Silico Approaches:

  • Molecular Docking: Simulate binding to targets like topoisomerase II (PDB ID: 1ZXM). The dimethylamino group enhances π-stacking with DNA base pairs .
  • QSAR Models: Correlate logP values (calculated ~2.8) with cytotoxicity (e.g., IC₅₀ vs. HepG2 cells) .

Experimental Validation:

  • In Vitro Assays: Test derivatives for intercalation activity using ethidium bromide displacement assays .

Advanced Question: What are the challenges in scaling up synthesis while maintaining purity?

Answer:
Challenges:

  • Byproduct Formation: Over-amination (e.g., di-substituted products) at high reagent concentrations.
  • Solvent Recovery: DMF/DMSO require costly distillation for reuse.

Solutions:

  • Flow Chemistry: Continuous reactors reduce side reactions (residence time ~30 min) .
  • Crystallization: Recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .

Properties

IUPAC Name

1-(dimethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWBHVZCSYIWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385623
Record name 1-dimethylaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-55-4
Record name 1-dimethylaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.3 parts of 1-nitroanthraquinone and 227 parts of hexamethylphosphoric triamide are heated in an agitator flask for 4 hours to 180° C and for 11/2 hours to 210° C. After it has been cooled, the reaction mixture is poured into 1000 parts of water. The precipitated product is collected by filtration, washed with water and dried, to yield 23.2 parts (=92.4% of theory) of 1-dimethylaminoanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.